molecular formula C18H21N5OS B2850195 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797574-21-0

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2850195
CAS No.: 1797574-21-0
M. Wt: 355.46
InChI Key: UNLHSRCLNQLZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c19-11-15-3-1-7-20-17(15)23-8-5-14(6-9-23)12-21-18(24)22-13-16-4-2-10-25-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHSRCLNQLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a piperidine ring, a cyanopyridine moiety, and a thiophene group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C20H20N4OC_{20}H_{20}N_{4}O, with a molecular weight of approximately 364.4 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications.

Anticancer Properties

Research on similar compounds has indicated significant anticancer potential. For instance, derivatives containing urea and pyridine structures have shown promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The IC50 values for these compounds suggest strong inhibitory activity, comparable to established anticancer agents like sorafenib.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39
SorafenibA5492.12
Target CompoundHCT1163.90

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that the urea structure and the nitrogen atoms in the pyridine and piperidine rings can form hydrogen bonds with target proteins, potentially disrupting their function .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, studies on structurally related urea derivatives have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus . The broad-spectrum activity indicates potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Urea Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coli16 μg/mL
Staphylococcus aureus32 μg/mL

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in drug development:

  • Anticancer Research : A study involving diaryl urea derivatives showed significant antiproliferative effects across multiple cancer cell lines, suggesting that modifications to the urea structure can enhance therapeutic efficacy .
  • Antimicrobial Studies : Research on urea derivatives indicated effective inhibition of bacterial growth, supporting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction yields be optimized?

  • Methodology:

  • The synthesis typically involves multi-step coupling reactions. For example, urea formation can be achieved via carbodiimide-mediated coupling (e.g., EDCI or DCC) between amine and isocyanate intermediates .
  • Key parameters for optimization include solvent choice (e.g., DMF or CH₂Cl₂), temperature (room temperature to 50°C), and stoichiometric ratios of coupling agents (e.g., 1.2 equivalents of EDCI). Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology:

  • NMR Analysis: ¹H and ¹³C NMR spectra should confirm the presence of the thiophene methyl (δ ~3.8–4.2 ppm for CH₂), cyanopyridine (δ ~8.2–8.5 ppm), and urea NH protons (δ ~9.5–10.5 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The piperidine ring conformation and hydrogen-bonding networks of the urea group should be validated against crystallographic data .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology:

  • Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric methods. For receptor-binding studies, competitive displacement assays (e.g., Förster resonance energy transfer) are recommended .
  • Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How does the 3-cyanopyridinyl moiety influence the compound’s binding affinity compared to analogs with pyrazine or furan substituents?

  • Methodology:

  • Perform molecular docking (e.g., AutoDock Vina) using crystallized target proteins (e.g., kinases). The cyano group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues, improving affinity over pyrazine analogs .
  • Compare experimental IC₅₀ values with computational binding scores to validate structure-activity relationships (SAR) .

Q. What strategies mitigate conflicting data between in vitro potency and in vivo efficacy for this compound?

  • Methodology:

  • Investigate metabolic stability via liver microsome assays. The thiophene group may undergo oxidative metabolism, reducing bioavailability .
  • Use deuterium isotope labeling at metabolically labile sites (e.g., thiophene-CH₂) to prolong half-life. Validate via pharmacokinetic studies in rodent models .

Q. How can crystallographic fragment screening improve understanding of this compound’s interaction with novel targets?

  • Methodology:

  • Co-crystallize the compound with target enzymes (e.g., oxidoreductases) and perform high-resolution data collection (≤1.8 Å). Use SHELXD for phase determination and SHELXE for density modification to resolve binding modes .
  • Compare electron density maps with analogs to identify critical interactions (e.g., urea NH with catalytic residues) .

Q. What computational models predict the compound’s selectivity across homologous protein isoforms?

  • Methodology:

  • Employ molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding-pocket flexibility. The piperidinylmethyl group’s steric effects may reduce off-target binding .
  • Validate predictions using isoform-specific inhibition assays (e.g., isoTOP-ABPP for proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.